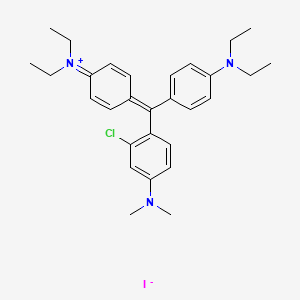
Ethanaminium, N-(4-((2-chloro-4-(dimethylamino)phenyl)(4-(diethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanaminium, N-(4-((2-chloro-4-(dimethylamino)phenyl)(4-(diethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, iodide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including amino, chloro, and iodide groups, which contribute to its diverse reactivity and applications in various fields of scientific research.
Preparation Methods
The synthesis of Ethanaminium, N-(4-((2-chloro-4-(dimethylamino)phenyl)(4-(diethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, iodide typically involves a multi-step process. The synthetic route often starts with the preparation of the core structure through a series of condensation and substitution reactions. Key reagents used in these reactions include dimethylamine, diethylamine, and chloroaniline derivatives.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions due to the presence of multiple reactive sites. Common reactions include:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Halogenation: The compound can be further halogenated to introduce additional halogen atoms.
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine .
Scientific Research Applications
Ethanaminium, N-(4-((2-chloro-4-(dimethylamino)phenyl)(4-(diethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the amino and chloro groups allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions. The iodide group can also play a role in modulating the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar compounds to Ethanaminium, N-(4-((2-chloro-4-(dimethylamino)phenyl)(4-(diethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, iodide include other aromatic amines and halogenated derivatives. These compounds share similar structural features but differ in their specific functional groups and reactivity. For example:
Aniline derivatives: Compounds like 4-chloroaniline and 4-dimethylaminoaniline have similar aromatic structures but differ in their substituents.
Halogenated amines: Compounds like 2-chloro-4-iodoaniline and 4-bromo-2-dimethylaminoaniline have similar halogenation patterns but differ in their halogen atoms.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical properties and applications.
Properties
CAS No. |
68911-99-9 |
|---|---|
Molecular Formula |
C29H37ClIN3 |
Molecular Weight |
590.0 g/mol |
IUPAC Name |
[4-[[2-chloro-4-(dimethylamino)phenyl]-[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;iodide |
InChI |
InChI=1S/C29H37ClN3.HI/c1-7-32(8-2)24-15-11-22(12-16-24)29(27-20-19-26(31(5)6)21-28(27)30)23-13-17-25(18-14-23)33(9-3)10-4;/h11-21H,7-10H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
QTRZAQYNXUXERX-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)N(C)C)Cl.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



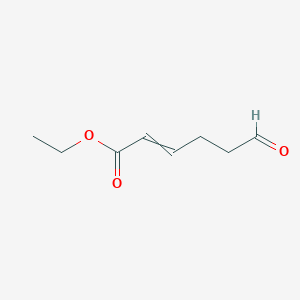

![N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]](/img/structure/B14460500.png)
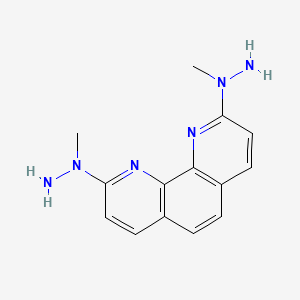
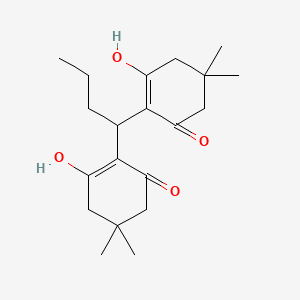
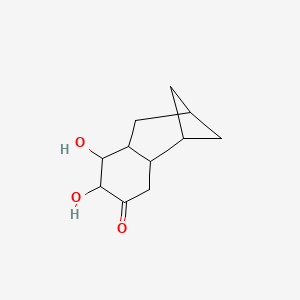
![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
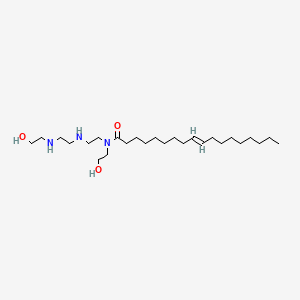
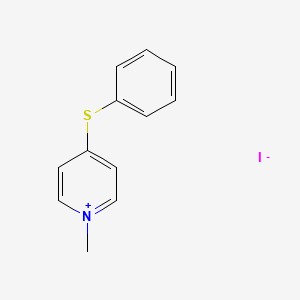
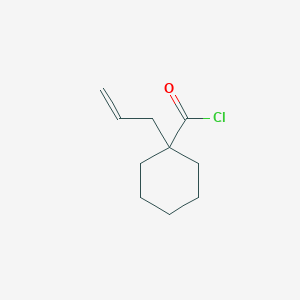
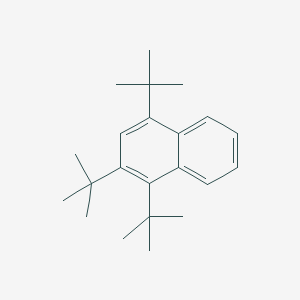
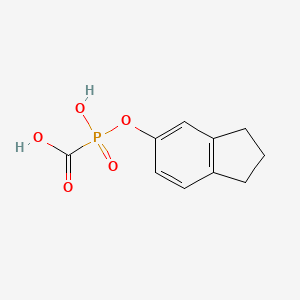
![[(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)oxy](trimethyl)silane](/img/structure/B14460553.png)
